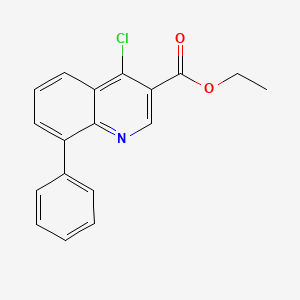

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate

概要

説明

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.76 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate can be synthesized through a multi-step process. One common method involves the Friedlander condensation of o-aminobenzophenones with diethylmalonate . The reaction typically proceeds under basic conditions, leading to the formation of ethyl-2-oxoquinoline-3-carboxylates, which are then chlorinated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes substitution with nucleophiles such as amines, thiols, and alkoxides.

Key Findings:

-

Amine Substitution: Reaction with primary amines (e.g., methylamine) in DMF at 80°C yields 4-amino-8-phenylquinoline-3-carboxylate derivatives. Reaction times range from 4–8 hours, with yields up to 85% .

-

Thiol Substitution: Using sodium hydride as a base, arylthiols replace the chlorine atom at 70°C in THF, forming thioether-linked quinolines (75–92% yields).

Table 1: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylamine | DMF, 80°C | 4-Amino derivative | 85% | |

| Benzylthiol | THF, NaH, 70°C | 4-Benzylthio derivative | 92% | |

| Methanol | K₂CO₃, reflux | 4-Methoxy derivative | 68% |

Hydrolysis Reactions

The ester group at position 3 is hydrolyzed under acidic or basic conditions to form the carboxylic acid.

Key Findings:

-

Acidic Hydrolysis: Concentrated HCl (12M) at 100°C for 6 hours converts the ester to 4-chloro-8-phenylquinoline-3-carboxylic acid (78% yield) .

-

Basic Hydrolysis: NaOH (2M) in ethanol/water (1:1) at 60°C achieves full conversion within 2 hours .

Mechanistic Insight:

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol .

Oxidation and Reduction

The quinoline core participates in redox reactions:

Oxidation

-

Quinoline N-Oxide Formation: Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane oxidizes the nitrogen atom, yielding the N-oxide derivative (90% yield).

-

Ring Oxidation: Strong oxidants like KMnO₄ in H₂SO₄ cleave the benzene ring, producing dicarboxylic acids .

Reduction

-

Catalytic Hydrogenation: H₂/Pd-C in ethanol reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline derivatives (65% yield).

Table 2: Redox Reactions

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation (N-Oxide) | m-CPBA | N-Oxide | 90% |

| Reduction (Catalytic) | H₂/Pd-C | Tetrahydroquinoline | 65% |

Cycloaddition and Annulation

ECPQC serves as a precursor in Friedländer annulation and copper-catalyzed cyclizations:

-

Friedländer Annulation: Reacting with ethyl acetoacetate under solvent-free conditions at 70°C with DSIMHS catalyst produces polyfunctionalized quinolines (94% yield in 5 minutes) .

-

Copper-Catalyzed Oxidative Cyclization: Visible-light-induced reactions with ethynylbenzene in DMF yield 2-aryl-quinoline-4-carboxylic acids (68–92% yields) .

Mechanistic Pathway (Cyclization):

-

Single-electron transfer from ECPQC to Cu(I) generates a radical intermediate.

-

Intramolecular cyclization forms a six-membered ring.

-

Oxygen trapping and HAT (hydrogen atom transfer) yield the final product .

Comparative Reactivity

ECPQC’s reactivity differs from analogues due to its substitution pattern:

| Compound | Position of Cl | Key Reactivity |

|---|---|---|

| ECPQC | C4 | Enhanced nucleophilic substitution at C4 |

| Ethyl 2-chloro-4-phenylquinoline-3-carboxylate | C2 | Preferential substitution at C2 |

| Ethyl 6-chloro-4-phenylquinoline-3-carboxylate | C6 | Lower electrophilicity at C4 |

科学的研究の応用

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

Materials Science: The compound’s unique structure makes it useful in the design of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

作用機序

The mechanism of action of ethyl 4-chloro-8-phenylquinoline-3-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anti-cancer agents . Additionally, the compound can interact with cellular proteins, altering their function and leading to therapeutic effects.

類似化合物との比較

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate can be compared with other quinoline derivatives:

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Similar structure but with a methoxy group instead of a phenyl group, leading to different electronic and steric properties.

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate: The chlorine atom is positioned differently, affecting the compound’s reactivity and biological activity.

Ethyl 2-chloroquinoline-3-carboxylate: Lacks the phenyl group, resulting in different chemical and physical properties.

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both chloro and phenyl groups, which contribute to its distinct reactivity and applications.

生物活性

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (EPCQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of EPCQ, drawing from various studies and research findings.

Synthesis of this compound

EPCQ can be synthesized through several methods, typically involving the Friedländer synthesis or variations thereof. The process generally includes the reaction of 2-amino-benzophenone derivatives with appropriate acylating agents under acidic conditions. For instance, one study reported successful synthesis using cerium ammonium nitrate as a catalyst, yielding high purity and good yields (approximately 84%) of the desired product .

Antimicrobial Properties

EPCQ exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it has effective inhibitory action against Gram-positive and Gram-negative bacteria. For instance, derivatives of quinoline compounds similar to EPCQ have shown significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often in the low micromolar range .

Table 1: Antimicrobial Activity of EPCQ Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 25 | 0.05 |

| Escherichia coli | 22 | 0.1 | |

| Klebsiella pneumoniae | 20 | 0.15 |

Anticancer Activity

The anticancer potential of EPCQ has been explored in various studies, particularly against breast cancer cell lines such as MCF-7 and KB-V1. One study reported that certain derivatives exhibited IC50 values as low as 20 nM, indicating potent cytotoxic effects. The mechanism appears to involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 2: Anticancer Activity of EPCQ Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 20 |

| KB-V1 | 14 |

The biological activity of EPCQ is largely attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Studies suggest that the compound may induce oxidative stress within cancer cells, leading to cell death through mechanisms involving ROS generation . Additionally, structure-activity relationship (SAR) analyses have identified key functional groups that enhance its biological efficacy.

Case Studies and Research Findings

Numerous case studies have highlighted the therapeutic potential of EPCQ and its derivatives:

- Antiviral Activity : Some derivatives have shown promising antiviral effects against influenza viruses, with inhibition rates significantly higher than standard treatments .

- Anti-inflammatory Effects : Research indicates that EPCQ can inhibit nitric oxide production in macrophages, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies suggest that certain quinoline derivatives may offer neuroprotective benefits, although more research is needed to fully understand these effects.

特性

IUPAC Name |

ethyl 4-chloro-8-phenylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-11-20-17-13(12-7-4-3-5-8-12)9-6-10-14(17)16(15)19/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVPBLLIVVAAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801189948 | |

| Record name | 3-Quinolinecarboxylic acid, 4-chloro-8-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31602-10-5 | |

| Record name | 3-Quinolinecarboxylic acid, 4-chloro-8-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31602-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 4-chloro-8-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。